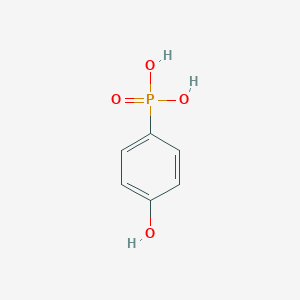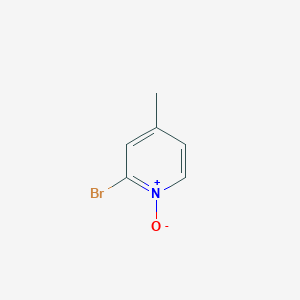
Ammonium hexachlororuthenate(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium hexachlororuthenate(IV) is an inorganic compound with the chemical formula (NH₄)₂RuCl₆. It is a salt composed of ammonium ions and hexachlororuthenate(IV) anions. This compound is known for its applications in various chemical processes and industries, particularly in the field of catalysis and the recovery of ruthenium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium hexachlororuthenate(IV) is typically synthesized through a substitution reaction between ammonium ions and ruthenate ions in a strong hydrochloric acid medium. The reaction involves the dissolution of ruthenium in hydrochloric acid, followed by the addition of ammonium chloride, leading to the precipitation of ammonium hexachlororuthenate(IV) .
Industrial Production Methods: In industrial settings, the preparation of ammonium hexachlororuthenate(IV) follows similar principles but on a larger scale. The process involves the use of high-purity ruthenium and controlled reaction conditions to ensure the efficient recovery and purification of ruthenium .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium hexachlororuthenate(IV) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or elemental ruthenium.
Substitution: It participates in substitution reactions where chloride ions are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chlorine or nitric acid.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as phosphines or amines in the presence of appropriate solvents.
Major Products:
Oxidation: Higher oxidation state ruthenium compounds.
Reduction: Lower oxidation state ruthenium compounds or elemental ruthenium.
Substitution: Ruthenium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Ammonium hexachlororuthenate(IV) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various ruthenium complexes and catalysts.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in cancer therapy and other medical applications.
Industry: Utilized in the recovery and purification of ruthenium, as well as in catalytic processes for the production of chemicals
Wirkmechanismus
The mechanism of action of ammonium hexachlororuthenate(IV) involves its ability to interact with various molecular targets and pathways. In catalytic processes, it acts as a source of ruthenium, which can facilitate various chemical transformations. The specific pathways and targets depend on the nature of the reaction and the ligands involved .
Vergleich Mit ähnlichen Verbindungen
Ammonium hexachlororuthenate(IV) can be compared with other similar compounds, such as:
Ammonium hexachloroplatinate(IV): Similar in structure but contains platinum instead of ruthenium.
Ammonium hexachlororhodate(III): Contains rhodium and has different oxidation states and reactivity.
Ammonium hexachloropalladate(IV): Contains palladium and is used in different catalytic applications.
Uniqueness: Ammonium hexachlororuthenate(IV) is unique due to its specific reactivity and applications in ruthenium chemistry. Its ability to form stable complexes and participate in various catalytic processes makes it a valuable compound in both research and industrial settings .
Eigenschaften
IUPAC Name |
diazanium;hexachlororuthenium(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2H3N.Ru/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTSBQSPUBOKKI-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].Cl[Ru-2](Cl)(Cl)(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H8N2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18746-63-9 |
Source


|
| Record name | Diammonium hexachlororuthenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the applications of ammonium hexachlororuthenate(IV) in materials science?
A1: Ammonium hexachlororuthenate(IV) serves as a precursor for synthesizing ruthenium-based materials. For instance, it can be used to create micro-spherical ruthenium particles via spray drying combined with microwave calcination []. These particles have potential applications in various fields, including catalysis and electronics.
Q2: How does doping with ruthenium affect the microwave dielectric properties of ammonium hexachlororuthenate(IV)?
A2: Research on the impact of ruthenium doping on the microwave dielectric properties of ammonium hexachlororuthenate(IV) is ongoing []. This research aims to understand how the incorporation of ruthenium into the crystal structure influences the material's response to microwave frequencies, which is crucial for applications like dielectric resonators and filters.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate](/img/structure/B98696.png)



![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)




![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)


![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)
